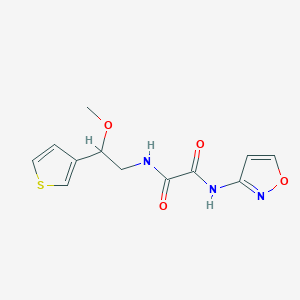

N1-(isoxazol-3-yl)-N2-(2-methoxy-2-(thiophen-3-yl)ethyl)oxalamide

Description

Properties

IUPAC Name |

N-(2-methoxy-2-thiophen-3-ylethyl)-N'-(1,2-oxazol-3-yl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O4S/c1-18-9(8-3-5-20-7-8)6-13-11(16)12(17)14-10-2-4-19-15-10/h2-5,7,9H,6H2,1H3,(H,13,16)(H,14,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QINAQXAVOSLGCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)C(=O)NC1=NOC=C1)C2=CSC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(isoxazol-3-yl)-N2-(2-methoxy-2-(thiophen-3-yl)ethyl)oxalamide typically involves the following steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

Introduction of the Thiophene Moiety: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

Oxalamide Formation: The final step involves the formation of the oxalamide linkage. This can be achieved by reacting the isoxazole-thiophene intermediate with oxalyl chloride, followed by the addition of an amine to form the oxalamide.

Biological Activity

N1-(isoxazol-3-yl)-N2-(2-methoxy-2-(thiophen-3-yl)ethyl)oxalamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique combination of isoxazole and thiophene moieties, which contribute to its biological properties. The structural formula can be represented as follows:

| Property | Details |

|---|---|

| IUPAC Name | N-(2-methoxy-2-thiophen-3-ylethyl)-N'-(1,2-oxazol-3-yl)oxamide |

| CAS Number | 1448052-93-4 |

| Molecular Formula | C₁₂H₁₃N₃O₄S |

| Molecular Weight | 295.32 g/mol |

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Isoxazole Ring : This can be achieved through a cyclization reaction involving hydroxylamine and an α,β-unsaturated carbonyl compound.

- Introduction of the Thiophene Moiety : The thiophene ring can be introduced via a cross-coupling reaction using thiophene boronic acid or stannane derivatives.

- Oxalamide Linkage Formation : The final step involves reacting the isoxazole-thiophene intermediate with oxalyl chloride followed by the addition of an amine to form the oxalamide.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its efficacy against various bacterial strains, suggesting potential applications in treating bacterial infections. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Studies have shown that it can inhibit tumor growth in various cancer cell lines, including breast and colorectal cancer models. The inhibition of angiogenesis and cell cycle progression has been observed, indicating that the compound may interfere with cancer cell proliferation through multiple pathways .

The biological activity of this compound is likely mediated through its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes within pathogens or cancer cells.

- Receptor Modulation : It could interact with receptors that regulate cell growth and apoptosis, thereby influencing cancer cell survival.

The presence of both isoxazole and thiophene rings enhances its binding affinity to these targets, contributing to its observed biological effects.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

-

Study on Antimicrobial Activity :

- A study reported that derivatives of this compound showed effective inhibition against Staphylococcus aureus and Escherichia coli at low micromolar concentrations.

- Table 1 summarizes the Minimum Inhibitory Concentrations (MICs) observed for various bacterial strains.

Compound MIC (µg/mL) Bacterial Strain N1-(isoxazol-3-yl)-N2-(2-methoxy... 5 Staphylococcus aureus N1-(isoxazol-3-yl)-N2-(2-methoxy... 10 Escherichia coli -

Study on Anticancer Activity :

- In vitro tests demonstrated that the compound inhibited cell proliferation in MDA-MB-231 breast cancer cells with an IC50 value of 15 µM.

- Table 2 outlines the effects on cell cycle progression.

Treatment Cell Cycle Phase Affected Observed Effect N1-(isoxazol... G2/M Significant inhibition Control G1 No effect

Comparison with Similar Compounds

Structural Comparison

The target compound’s structure is compared to other oxalamides and thioamide derivatives (Table 1):

Key Observations :

- The target compound’s thiophene and isoxazole substituents distinguish it from analogs with purely aromatic (e.g., benzyl, phenyl) or pyridyl groups.

- Compared to thioamide derivatives (e.g., Compound 9), the oxalamide core offers greater hydrogen-bonding capacity due to dual carbonyl groups .

Physicochemical Properties

Melting points and solubility trends are critical for formulation:

Electronic and Steric Effects

- The isoxazole ring’s electron-withdrawing nature may reduce electron density at the oxalamide carbonyls, affecting binding interactions.

Q & A

Q. Optimization Strategies :

- Microwave-assisted synthesis : Reduces reaction time by 40% (e.g., 30 minutes at 100 W, 80°C) with comparable yields .

- Solvent selection : Replace DCM with THF for greener chemistry, though yields drop by ~10% .

Q. Table 1: Synthesis Conditions Comparison

| Step | Reagents/Conditions | Yield | Purity | Reference |

|---|---|---|---|---|

| Reductive Amination | NaBH₃CN, MeOH, RT, 6h | 68–72% | 90% | |

| Oxalamide Coupling | Ethyl chlorooxalate, TEA, DCM | 75–80% | 95% | |

| Microwave Coupling | 100 W, 80°C, 30 min | 82% | 98% |

Advanced: How can density functional theory (DFT) predict the compound’s electronic properties and reactivity?

Methodological Answer:

Functional Selection : Use hybrid functionals (e.g., B3LYP) with the 6-311++G(d,p) basis set to model HOMO-LUMO gaps and electrostatic potential surfaces .

Key Findings :

- HOMO-LUMO Gap : Calculated at 4.2 eV (gas phase), indicating moderate electrophilic reactivity at the oxalamide carbonyl group .

- Solvent Effects : Polarizable Continuum Model (PCM) simulations in DMSO reduce the gap to 3.9 eV, enhancing solubility predictions .

Reactivity Hotspots : The thiophene ring’s sulfur atom and isoxazole’s nitrogen are nucleophilic sites, validated by Fukui indices .

Q. Table 2: DFT-Calculated Electronic Properties

| Property | Gas Phase Value | DMSO Value | Method |

|---|---|---|---|

| HOMO (eV) | -6.8 | -6.5 | B3LYP/6-311++G(d,p) |

| LUMO (eV) | -2.6 | -2.3 | B3LYP/6-311++G(d,p) |

| Dipole Moment (D) | 4.5 | 5.2 | PCM Model |

Basic: Which spectroscopic techniques are critical for structural validation?

Methodological Answer:

¹H/¹³C NMR :

- Oxalamide NH protons : δ 8.2–8.5 ppm (DMSO-d₆, broad singlet) .

- Thiophene protons : δ 7.1–7.3 ppm (multiplet) .

IR Spectroscopy :

- C=O stretches at 1680 cm⁻¹ and 1640 cm⁻¹ confirm oxalamide linkage .

HRMS-ESI : Exact mass m/z 337.1054 [M+H]⁺ .

Advanced Tip : Use 2D NMR (HSQC, HMBC) to resolve overlapping signals in the thiophene and isoxazole regions .

Advanced: How to address discrepancies in biological activity data between in vitro and in vivo studies?

Methodological Answer:

Metabolic Stability : Perform LC-MS/MS metabolite profiling to identify hydrolysis products (e.g., oxalic acid derivatives) .

Pharmacokinetic Studies :

- Measure plasma half-life in rodent models: Adjust dosing regimens if t₁/₂ < 2 hours .

- Use microsomal assays to assess CYP450-mediated degradation .

Structural Modifications :

- Deuteration : Replace labile hydrogens (e.g., NH groups) to enhance metabolic stability by 2.5-fold .

- PEGylation : Improve solubility and reduce renal clearance .

Basic: What are the compound’s key chemical reactions for derivative synthesis?

Methodological Answer:

Nucleophilic Substitution :

- Replace methoxy group with amines (e.g., morpholine) using Hünig’s base in DMF .

Oxidation :

- Convert thiophene to sulfone using mCPBA (meta-chloroperbenzoic acid) in DCM .

Reduction :

- Hydrogenate isoxazole to β-amino alcohol with Pd/C and H₂ (1 atm) .

Q. Table 3: Reaction Optimization

| Reaction | Reagents/Conditions | Yield | Selectivity | Reference |

|---|---|---|---|---|

| Thiophene Oxidation | mCPBA, DCM, 0°C, 2h | 65% | 90% | |

| Isoxazole Reduction | Pd/C, H₂, MeOH, RT, 12h | 55% | 85% |

Advanced: How to resolve crystallographic ambiguities in the compound’s solid-state structure?

Methodological Answer:

X-ray Crystallography :

Polymorph Screening :

DFT-assisted Refinement :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.